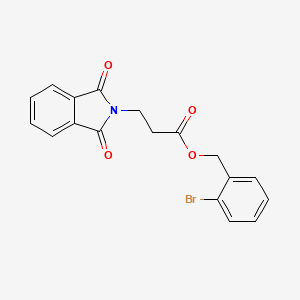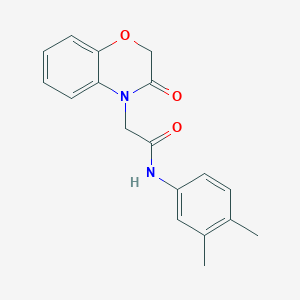![molecular formula C14H21BrClNO B4408431 N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4408431.png)
N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride
Übersicht
Beschreibung
N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride, also known as BIPET, is a chemical compound that has been the subject of scientific research in recent years. BIPET is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the regulation of the neurotransmitter acetylcholine.
Wirkmechanismus
N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride is a reversible inhibitor of acetylcholinesterase, which means that it binds to the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of neurons in the brain. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one limitation is that this compound is not selective for acetylcholinesterase and can also inhibit other enzymes, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore the structure-activity relationship of this compound and develop more selective inhibitors of acetylcholinesterase. Additionally, research can be conducted on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
This compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. The inhibition of acetylcholinesterase by this compound leads to an increase in the levels of acetylcholine in the brain, which enhances cognitive function and memory. While this compound has advantages in lab experiments, there are also limitations due to its lack of selectivity for acetylcholinesterase. Future research can focus on exploring the potential therapeutic applications of this compound and developing more selective inhibitors of acetylcholinesterase.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromo-2-isopropylphenoxy)ethyl]-2-propen-1-amine hydrochloride has been the subject of scientific research due to its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. The inhibition of acetylcholinesterase by this compound leads to an increase in the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in memory and cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-4-7-16-8-9-17-14-6-5-12(15)10-13(14)11(2)3;/h4-6,10-11,16H,1,7-9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFMICOFMHKOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408365.png)
![1-{4-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4408370.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)

amine hydrochloride](/img/structure/B4408383.png)



![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)
![1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4408426.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)